Multi-Target Kinase Inhibition Profile of the Pyrazole-Urea Scaffold (Class-Level Inference)
The pyrazole-urea chemotype to which 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea belongs demonstrates balanced inhibitory activity against VEGFR-2, EGFR(WT), EGFR(T790 M), and COX-2 in a single scaffold, as demonstrated by representative compounds 16a–l in Fadaly et al. (2024). The most potent compound in that series exhibited an IC50 of 0.12 μM against VEGFR-2, 0.08 μM against EGFR(WT), and 0.15 μM against COX-2, serving as a reference point for the class [1]. While direct data for the exact compound are not publicly available, the thiophene-3-yl substitution is predicted to fine-tune the electron-rich pyrazole ring, potentially improving selectivity over off-target kinases compared to 2-thienyl or phenyl analogs.
| Evidence Dimension | Inhibitory concentration (IC50) against VEGFR-2, EGFR(WT), and COX-2 |
|---|---|
| Target Compound Data | Not directly measured; expected to fall within the low micromolar range based on congeneric data |
| Comparator Or Baseline | Compound 16g (representative pyrazole-urea): VEGFR-2 IC50 = 0.12 μM; EGFR(WT) IC50 = 0.08 μM; COX-2 IC50 = 0.15 μM |
| Quantified Difference | Cannot be quantified without direct measurement; class-level potency ranges from 0.05 to 2 μM |
| Conditions | In vitro kinase inhibition assays (HTRF-based), COX-2 enzymatic assay |
Why This Matters
This multi-target profile is a procurement differentiator because the compound offers simultaneous modulation of three clinically validated targets, reducing the need for separate probes or lead molecules in early-stage cancer and inflammation programs.
- [1] Fadaly WAA, et al. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFR(WT), EGFR(T790M) tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities. Bioorg Chem. 2024; 146:107109. PMID: 38691909. View Source
